4-[(2-Fluorobenzyl)oxy]benzoyl chloride
CAS No.: 1160249-64-8
Cat. No.: VC2667301
Molecular Formula: C14H10ClFO2
Molecular Weight: 264.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160249-64-8 |
|---|---|
| Molecular Formula | C14H10ClFO2 |
| Molecular Weight | 264.68 g/mol |
| IUPAC Name | 4-[(2-fluorophenyl)methoxy]benzoyl chloride |
| Standard InChI | InChI=1S/C14H10ClFO2/c15-14(17)10-5-7-12(8-6-10)18-9-11-3-1-2-4-13(11)16/h1-8H,9H2 |
| Standard InChI Key | GXPIZKOLAIUYPN-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)Cl)F |
| Canonical SMILES | C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)Cl)F |
Introduction
Chemical Identity and Structural Properties
4-[(2-Fluorobenzyl)oxy]benzoyl chloride is an organofluorine compound belonging to the benzoyl chloride class of chemicals. This compound combines several key functional groups: a benzoyl chloride moiety, a benzyl ether linkage, and a fluorinated aromatic ring. Its structure consists of a benzoyl chloride group attached to a benzene ring, which is connected via an ether linkage to a 2-fluorobenzyl group.
Basic Chemical Parameters
Based on structural analysis and comparison with similar compounds, we can establish the following basic properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀ClFO₂ |
| Molecular Weight | 264.68 g/mol |
| Physical State | Solid at room temperature |
| Color | White to off-white crystalline powder |
| Functional Groups | Benzoyl chloride, ether, fluorobenzyl |
| Structural Classification | Functionalized benzoyl chloride |
Structural Features and Reactivity Centers
The compound's reactivity is primarily determined by three key structural features:
Synthesis Methodologies
General Synthetic Routes
The synthesis of 4-[(2-Fluorobenzyl)oxy]benzoyl chloride typically follows established routes similar to those used for related compounds, with modifications to accommodate the specific substitution pattern.
From Corresponding Carboxylic Acid
The most common synthesis route involves converting 4-[(2-fluorobenzyl)oxy]benzoic acid to the corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions:
| Reagent | Role | Reaction Conditions |
|---|---|---|
| Thionyl Chloride (SOCl₂) | Chlorinating Agent | Reflux, 3-4 hours |
| Catalytic DMF | Catalyst | Trace amounts |
| Dry Solvent (DCM/Toluene) | Reaction Medium | Anhydrous conditions |
This method is analogous to the synthesis of 4-[(2-fluorobenzyl)oxy]-3-methoxybenzoyl chloride, where the conversion of the carboxylic acid to the acyl chloride proceeds efficiently under anhydrous conditions.
Alternative Synthesis Methods
Alternative approaches may include:
-
Reaction of 4-hydroxybenzoyl chloride with 2-fluorobenzyl halides in the presence of bases like potassium carbonate.
-
Two-step synthesis involving ether formation followed by chlorination of the carboxylic acid group.
Chemical Reactivity and Transformations
General Reactivity Patterns
As a benzoyl chloride derivative, 4-[(2-Fluorobenzyl)oxy]benzoyl chloride exhibits high reactivity toward nucleophiles. This characteristic makes it valuable as an intermediate in organic synthesis, particularly for introducing the 4-[(2-fluorobenzyl)oxy]benzoyl group into various molecular scaffolds.
Key Reaction Types
| Reaction Type | Nucleophile Example | Product | Application |
|---|---|---|---|
| Esterification | Alcohols (R-OH) | Esters | Pharmaceutical intermediates |
| Amidation | Amines (R-NH₂) | Amides | Peptide synthesis, drug candidates |
| Thioesterification | Thiols (R-SH) | Thioesters | Biochemical probes |
| Hydrolysis | Water | Carboxylic acid | Regeneration of precursor |
The precise reaction conditions and product distributions would be expected to parallel those of similar benzoyl chlorides, with modifications due to the electronic effects of the 2-fluorobenzyl substituent.
Applications in Chemical Research and Industry
The compound 4-[(2-Fluorobenzyl)oxy]benzoyl chloride serves as a valuable building block in various chemical applications, primarily due to its reactive benzoyl chloride group and the specific substitution pattern.
Organic Synthesis Applications
In organic synthesis, this compound finds utility as:
-
An acylating agent for introducing the 4-[(2-fluorobenzyl)oxy]benzoyl moiety
-
A building block for complex molecular architectures
-
A reagent for the synthesis of specialized esters and amides
| Potential Application | Rationale | Related Structural Features |
|---|---|---|
| Enzyme Inhibitors | Fluorobenzyl groups often enhance binding to hydrophobic pockets | 2-Fluorobenzyl moiety |
| Anti-inflammatory Agents | Benzoyl derivatives show activity in inflammatory pathways | Benzoyl core structure |
| Metabolic Stability Enhancers | Fluorine substitution can block metabolic degradation | Ortho-fluorine position |
These applications represent potential areas where 4-[(2-Fluorobenzyl)oxy]benzoyl chloride might find utility, based on the known properties of structurally related compounds.
Analytical Characterization
Spectroscopic Properties
The characterization of 4-[(2-Fluorobenzyl)oxy]benzoyl chloride would typically involve multiple spectroscopic techniques. Based on data for similar compounds, we can anticipate the following spectroscopic features:
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nuclei | Expected Chemical Shifts and Features |
|---|---|
| ¹H NMR | - Aromatic protons: 7.0-8.2 ppm (complex multiplets) - Benzylic CH₂: 5.0-5.3 ppm (singlet or doublet due to F coupling) |
| ¹³C NMR | - Carbonyl carbon: 165-170 ppm - Aromatic carbons: 110-165 ppm - C-F: doublet with large coupling constant - Benzylic carbon: 65-70 ppm |
| ¹⁹F NMR | - Single peak, typically between -110 and -120 ppm |
Infrared (IR) Spectroscopy
Key IR absorption bands would likely include:
-
Strong C=O stretching (acyl chloride): 1750-1780 cm⁻¹
-
C-O-C stretching (ether): 1200-1250 cm⁻¹
-
C-F stretching: 1000-1100 cm⁻¹
-
Aromatic C=C stretching: 1450-1600 cm⁻¹
Mass Spectrometry
In mass spectrometry, characteristic fragmentation patterns would likely include:
-
Molecular ion peak at m/z 264 (M⁺)
-
Loss of chlorine: m/z 229 (M⁺-Cl)
-
Fragmentation at the ether linkage
-
2-Fluorobenzyl fragment: m/z 109
Comparisons with Structurally Related Compounds
Understanding the relationship between 4-[(2-Fluorobenzyl)oxy]benzoyl chloride and structurally similar compounds provides valuable context for its chemical behavior and potential applications.
Structural Analogs and Their Properties
This comparison highlights that small structural changes, such as the position of substituents or the addition of functional groups, can significantly alter the physicochemical properties and reactivity profiles of these compounds.
| Hazard Type | Description | Precautionary Measures |
|---|---|---|
| Chemical Reactivity | Highly reactive toward nucleophiles, including water | Store under anhydrous conditions |
| Moisture Sensitivity | Hydrolyzes in moist air to form HCl | Keep in sealed containers under inert atmosphere |
| Lachrymatory Properties | May cause eye irritation and tearing | Use in well-ventilated areas with appropriate PPE |
| Corrosivity | Can release HCl upon reaction with moisture | Avoid contact with skin and eyes |
Research Opportunities and Future Directions
Synthetic Methodology Development
The compound presents opportunities for methodology development, particularly in:
-
Selective acylation reactions
-
Chemoselective transformations preserving the fluorobenzyl ether linkage
-
Green chemistry approaches to its synthesis and subsequent reactions
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